N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18ClN5OS and its molecular weight is 423.92. The purity is usually 95%.
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Biological Activity
N-(3-chlorophenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article reviews the synthesis, characterization, and biological evaluations of this compound based on various studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-chlorophenyl acetamide with a thio derivative of a pyrazolo[3,4-d]pyrimidine. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography are often employed to confirm the structure and purity of the synthesized compound .
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a study reported significant cytotoxic effects against HepG2 liver cancer cells with IC50 values indicating effective concentration ranges .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. In vitro tests against Candida albicans and Cryptococcus neoformans demonstrated notable antifungal activity. The structure-activity relationship (SAR) indicated that modifications at specific positions on the phenyl ring could enhance biological efficacy .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial activities, this compound has shown promise in reducing inflammation in cellular models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators .
Case Study 1: Anticancer Activity
A study involving various pyrazolo[3,4-d]pyrimidine derivatives assessed their anticancer properties against multiple cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed that compounds with thioacetamide moieties exhibited enhanced cytotoxicity compared to their non-thio analogs .
Case Study 2: Antifungal Efficacy
In a comparative study of antifungal agents, this compound was tested against standard strains of fungi. The results indicated a significant reduction in fungal growth at concentrations as low as 12.5 µg/mL .
Data Tables
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-13-6-7-18(14(2)8-13)27-20-17(10-25-27)21(24-12-23-20)29-11-19(28)26-16-5-3-4-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFPYXIOGYSGOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.